molecular formula C23H28N4O6S B2812385 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 533870-18-7

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Katalognummer B2812385
CAS-Nummer: 533870-18-7
Molekulargewicht: 488.56
InChI-Schlüssel: FBJKUVRLMGKJKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” is a chemical compound with the molecular formula C23H28N4O6S . It belongs to a class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered rings that possess two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of oxadiazole derivatives, such as the compound , involves the replacement of two methylene groups (=\u2009CH) with two nitrogen (-N\u2009=) atoms . Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The compound also contains dipropylsulfamoyl and dimethoxyphenyl functional groups .


Physical And Chemical Properties Analysis

The compound has an average mass of 488.557 Da and a monoisotopic mass of 488.172943 Da . Other physical and chemical properties are not available in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide belongs to a class of compounds that have been synthesized and characterized for their structural and chemical properties. Studies have focused on the synthesis of derivatives through various chemical reactions, characterization using spectral studies, and the analysis of their crystal structures through single-crystal X-ray diffraction. These efforts provide a foundation for understanding the chemical behavior and potential applications of these compounds (Karanth et al., 2019).

Antimicrobial and Antitubercular Activities

Research has explored the antimicrobial and antitubercular potentials of oxadiazole derivatives. These compounds have been evaluated for their activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The studies highlight the promising lead molecules with significant inhibitory concentrations, indicating the potential for these compounds to be developed into novel antimicrobial agents (Nayak et al., 2016).

Anticancer Evaluation

Oxadiazole derivatives, including those similar to N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide, have been synthesized and evaluated for their anticancer activities. These compounds have been tested against a range of cancer cell lines, showing moderate to excellent anticancer activity. The research underscores the importance of structural modifications in enhancing the therapeutic potential of these compounds against cancer (Ravinaik et al., 2021).

Antioxidant Activity

Several studies have focused on evaluating the antioxidant properties of oxadiazole derivatives. These compounds have been tested for their ability to scavenge free radicals and protect against oxidative stress. The findings suggest that these compounds could play a role in preventing diseases associated with oxidative damage (Poojari et al., 2016).

Eigenschaften

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-5-13-27(14-6-2)34(29,30)18-10-7-16(8-11-18)21(28)24-23-26-25-22(33-23)19-12-9-17(31-3)15-20(19)32-4/h7-12,15H,5-6,13-14H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJKUVRLMGKJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.